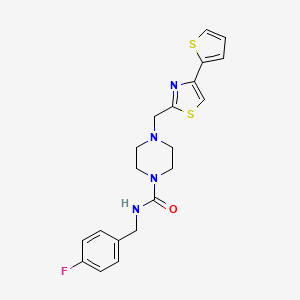
N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21FN4OS2 and its molecular weight is 416.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Thiazoles
are a type of organic compound that includes a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They are known to interact with a variety of biological targets and can have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biologische Aktivität
N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C23H25FN4O2S2
- Molecular Weight : 520.6 g/mol
The structure includes a piperazine ring, a thiophene-thiazole moiety, and a fluorobenzyl substituent, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings related to its efficacy against different biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds structurally similar to this compound. For example, derivatives containing thiazole and thiophene rings have shown promising results against Mycobacterium tuberculosis and other pathogens.
| Compound | Target Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Compound B | Staphylococcus aureus | 3.12 - 12.5 |
Anticancer Activity
The compound's anticancer potential has also been investigated. It has shown inhibitory effects on various cancer cell lines, with mechanisms involving the inhibition of key enzymes like tyrosinase.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | B16F10 (melanoma) | <40.43 | Inhibition of tyrosinase activity |
| Study B | HEK-293 (kidney) | Non-toxic | Cytotoxicity evaluation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as tyrosinase, which is crucial in melanin biosynthesis, thereby exerting antimelanogenic effects.
- Receptor Binding : It may bind to various receptors involved in cell signaling pathways, influencing cell proliferation and survival.
Case Study 1: Antitubercular Activity
A recent study synthesized a series of compounds based on the piperazine scaffold and evaluated their activity against Mycobacterium tuberculosis. Among these, several derivatives exhibited significant antitubercular activity with low IC50 values, suggesting that structural modifications can enhance efficacy .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of similar piperazine derivatives. The results indicated that compounds with a fluorobenzyl group significantly inhibited tumor growth in vitro without causing cytotoxicity in normal cells .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS2/c21-16-5-3-15(4-6-16)12-22-20(26)25-9-7-24(8-10-25)13-19-23-17(14-28-19)18-2-1-11-27-18/h1-6,11,14H,7-10,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLMWNZHGWQPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














